2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide
Description
This compound features a benzo[d][1,3]dioxol-5-yl group fused to an isoxazole core, linked via an acetamide bridge to a 3-morpholinopropyl substituent. The benzo[d][1,3]dioxole moiety is commonly associated with bioactive molecules due to its electron-rich aromatic system and metabolic stability . The isoxazole ring contributes to hydrogen bonding and π-π stacking interactions, while the morpholinopropyl group enhances solubility and serves as a hydrogen bond acceptor.
Properties
IUPAC Name |
2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-(3-morpholin-4-ylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c23-19(20-4-1-5-22-6-8-24-9-7-22)12-15-11-17(27-21-15)14-2-3-16-18(10-14)26-13-25-16/h2-3,10-11H,1,4-9,12-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYTXAVJAFRQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-morpholinopropyl)acetamide is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 342.41 g/mol
Structural Features
The compound features several notable structural components:
- A benzo[d][1,3]dioxole moiety, which is known for its diverse pharmacological properties.
- An isoxazole ring that is critical for its biological activity.
- An N-(3-morpholinopropyl) substituent that may enhance its interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with a similar structure to this compound exhibit significant anticancer properties.
- Cytotoxicity Studies
-
Mechanisms of Action
- The primary mechanisms through which these compounds exert their anticancer effects include:
- EGFR Inhibition : The compound may inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.
- Apoptosis Induction : Flow cytometry analyses suggest that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .
- The primary mechanisms through which these compounds exert their anticancer effects include:
Neuropharmacological Activity
In addition to its anticancer properties, the compound may also exhibit neuropharmacological effects:
-
Receptor Interaction
- The morpholine moiety is hypothesized to enhance binding affinity to certain receptors in the central nervous system, potentially influencing neurotransmitter systems involved in mood regulation and cognition.
- Case Studies
Data Tables
| Biological Activity | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | HepG2 | 4.5 | EGFR Inhibition |
| Cytotoxicity | HCT116 | 6.0 | Apoptosis Induction |
| Cytotoxicity | MCF-7 | 5.0 | Apoptosis Induction |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The compound’s closest structural analogs include:
- Compound 2.8: 2-((9-(benzo[d][1,3]dioxol-5-yl)-6,7-dimethoxy-1-oxo-naphtho[2,3-c]furan-4-yl)oxy)-N-(2-morpholinoethyl)acetamide .
- Compounds 4, 5b, and 6b : Thiazole-based derivatives with benzo[d][1,3]dioxol-5-yl and benzoylphenylthiazole groups .
Key Differences :
- Isoxazole vs. Thiazole/Naphthofuran : The isoxazole’s oxygen and nitrogen atoms may confer distinct electronic properties compared to sulfur-containing thiazoles or fused naphthofuran systems, influencing binding affinity and metabolic stability.
- Morpholinopropyl vs. Morpholinoethyl: The longer alkyl chain in the target compound could enhance membrane permeability but reduce solubility compared to the shorter morpholinoethyl group in Compound 2.8 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
